molecular formula C12H12BrF3O3 B14030518 Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Cat. No.: B14030518
M. Wt: 341.12 g/mol
InChI Key: DCLLRZZQLSLDAH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a phenyl ring substituted with a bromine atom at the ortho-position (C2) and a trifluoromethyl (-CF₃) group at the para-position (C4). The compound’s molecular formula is C₁₂H₁₂BrF₃O₃, with a molecular weight of 341.12 g/mol. The hydroxyl group at the β-position of the propanoate backbone enables hydrogen bonding, while the electron-withdrawing -CF₃ and bromine substituents enhance lipophilicity and stability, making it a candidate for pharmaceutical intermediates or agrochemical research .

Properties

Molecular Formula

C12H12BrF3O3

Molecular Weight

341.12 g/mol

IUPAC Name

ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-4-3-7(5-9(8)13)12(14,15)16/h3-5,10,17H,2,6H2,1H3

InChI Key

DCLLRZZQLSLDAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)C(F)(F)F)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Detailed Preparation Methodology

Starting Material Preparation

A key precursor is 4-bromo-3-(trifluoromethyl)benzaldehyde or its analogs. The bromine and trifluoromethyl groups are introduced via electrophilic aromatic substitution or halogenation/trifluoromethylation reactions on the aromatic ring.

Formation of β-Ketoester Intermediate

The aromatic aldehyde is reacted with ethyl acetoacetate under basic or acidic conditions to form a β-ketoester intermediate. This step often involves a Claisen condensation or Knoevenagel-type reaction.

Reduction to β-Hydroxy Ester

The β-ketoester intermediate is then reduced to the corresponding β-hydroxy ester using reducing agents such as sodium borohydride (NaBH4) or through enzymatic catalysis for enantioselective synthesis.

  • Example: NaBH4 reduction in methanol at low temperature yields the β-hydroxy ester with good selectivity.
Purification and Enantiomeric Enrichment

Purification is achieved via chromatographic techniques (e.g., column chromatography), and enantiomeric enrichment can be performed using lipase-mediated dynamic kinetic resolution to achieve high enantiomeric excess (>99% ee) and yields around 78%.

Representative Experimental Procedure and Optimization

A representative synthetic protocol adapted from industrial and academic research sources is summarized below:

Step Reagents & Conditions Outcome & Notes
Aromatic aldehyde synthesis Bromination and trifluoromethylation of phenyl ring Formation of 4-bromo-3-(trifluoromethyl)benzaldehyde
Condensation Ethyl acetoacetate, base catalyst (e.g., NaOH), solvent (ethanol), reflux β-Ketoester intermediate formation
Reduction NaBH4 in methanol, 0–5 °C, 1–2 hours β-Hydroxy ester formation, stereoselective reduction
Purification Silica gel column chromatography, hexanes/ethyl acetate gradient Isolation of pure this compound
Enantiomeric resolution (optional) Lipase catalysis under dynamic kinetic resolution conditions >99% enantiomeric excess, 78% yield

Industrial Scale Considerations

For scale-up, continuous flow reactors are employed to enhance reaction efficiency and reduce reaction times from hours to minutes while maintaining high yields. Catalyst recycling, especially for palladium-catalyzed cross-coupling steps in aromatic substitution, is also practiced to minimize waste and cost.

Physicochemical Properties Relevant to Preparation

Property Value Notes
Molecular Weight 341.12 g/mol Calculated from molecular formula
Melting Point Not reported; likely amorphous Affects crystallization and purification
Solubility Moderate in polar solvents Influences choice of solvents during synthesis and purification
LogP (Partition Coefficient) ~3.2 (predicted) Indicates moderate lipophilicity, relevant for extraction and purification

The trifluoromethyl group increases lipophilicity and electron-withdrawing character, affecting reactivity during aromatic substitution and reduction steps.

Summary of Research Findings and Perspectives

  • The synthesis of this compound is well-established through classical organic transformations involving aromatic substitution, esterification, and stereoselective reduction.
  • Enzymatic methods provide routes to high enantiomeric purity, which is critical for pharmaceutical applications.
  • Continuous flow chemistry and catalyst recycling are emerging as key technologies to improve industrial synthesis efficiency.
  • Purification by chromatographic methods remains standard to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkane.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Ethyl 3-[4-bromo-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate (CAS 2755717-90-7)
  • Substituents : 4-Br, 2-CF₃
  • Molecular Formula : C₁₂H₁₂BrF₃O₃
  • Molecular Weight : 341.12 g/mol
  • Key Differences: Swapping bromine and -CF₃ positions alters electronic effects.
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS 2755718-48-8)
  • Substituents : 3-Br, 5-CF₃
  • Molecular Formula : C₁₂H₁₂BrF₃O₃
  • Molecular Weight : 341.12 g/mol

Substituent Variants

Ethyl 3-(2-bromo-4-(trifluoromethoxy)phenyl)-3-hydroxypropanoate
  • Substituents : 2-Br, 4-OCF₃
  • Molecular Formula : C₁₂H₁₂BrF₃O₄
  • Molecular Weight : 357.12 g/mol
  • Key Differences : Replacing -CF₃ with -OCF₃ introduces an oxygen atom, increasing polarity and molecular weight. The trifluoromethoxy group is less electron-withdrawing than -CF₃, which may lower metabolic stability in vivo .
Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate (CAS 1018454-19-7)
  • Substituents : 3-Cl, 5-F
  • Molecular Formula : C₁₁H₁₂ClF O₃
  • Molecular Weight : ~246.67 g/mol

Functional Group Variants

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate
  • Substituents : 2-F
  • Functional Group : 3-Oxo (ketone)
  • Molecular Formula : C₁₁H₁₁FO₃
  • Molecular Weight : ~216.20 g/mol
  • Key Differences : The ketone group increases α-carbon acidity, favoring nucleophilic addition reactions. The absence of a hydroxyl group reduces hydrogen-bonding capacity, impacting solubility .

Comparative Analysis Table

Compound Name Substituents (Positions) Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound 2-Br, 4-CF₃ 3-Hydroxy C₁₂H₁₂BrF₃O₃ 341.12 High lipophilicity; potential pharmaceutical intermediate
Ethyl 3-[4-bromo-2-(trifluoromethyl)phenyl]-... 4-Br, 2-CF₃ 3-Hydroxy C₁₂H₁₂BrF₃O₃ 341.12 Altered electronic effects due to substituent positions
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-... 3-Br, 5-CF₃ 3-Hydroxy C₁₂H₁₂BrF₃O₃ 341.12 Increased steric hindrance
Ethyl 3-(2-bromo-4-(trifluoromethoxy)phenyl)-... 2-Br, 4-OCF₃ 3-Hydroxy C₁₂H₁₂BrF₃O₄ 357.12 Higher polarity; storage at 4–8°C
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-F 3-Oxo C₁₁H₁₁FO₃ 216.20 Enhanced α-carbon reactivity

Research Implications

  • Synthetic Applications : Bromine substituents enable Suzuki-Miyaura cross-coupling, while -CF₃ enhances stability under acidic conditions .
  • Biological Relevance: Hydroxypropanoate derivatives are explored as enzyme inhibitors; substituent positions critically influence target binding .
  • Safety : Compounds with bromine and -CF₃ groups often require precautions against skin/eye irritation (e.g., H315, H319 hazards) .

Biological Activity

Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate, with the CAS number 2734779-14-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance the compound's biological activity through increased metabolic stability and lipid solubility. The presence of bromine also contributes to its unique reactivity and interaction with biological targets.

Property Value
Molecular Formula C₁₁H₉BrF₃O₃
Molecular Weight 303.09 g/mol
CAS Number 2734779-14-5

Mechanisms of Biological Activity

  • Enzyme Inhibition : The compound has been studied for its potential inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. The trifluoromethyl group enhances interactions with enzyme active sites, potentially leading to increased potency against these targets .
  • Antioxidant Activity : this compound exhibits antioxidant properties, which may contribute to its therapeutic effects in oxidative stress-related conditions. The electron-withdrawing nature of the trifluoromethyl group aids in stabilizing radical species .
  • Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines, including breast cancer cells (MCF-7). The mechanism appears to involve apoptosis induction and disruption of cellular signaling pathways .

Case Study 1: Enzyme Inhibition Profile

A study assessed the inhibitory effects of several derivatives of compounds similar to this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results indicated that modifications at the para-position significantly influenced inhibitory potency, with IC50 values ranging from 10.4 μM to 24.3 μM depending on the substituents present .

Case Study 2: Antioxidant and Cytotoxic Effects

In vitro evaluations demonstrated that this compound exhibited moderate antioxidant activity, with effective scavenging of free radicals. Additionally, it showed cytotoxic effects against MCF-7 cells with an IC50 value suggesting potential for further development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A key synthesis route involves a Grignard reaction between 4-fluorophenylmagnesium bromide and a precursor ester, followed by hydrolysis and decarboxylation under acidic conditions (e.g., H₂SO₄ in refluxing acetic acid/water) . Critical factors affecting yield and purity include:
  • Temperature : Reflux conditions (~110–120°C) optimize decarboxylation efficiency.
  • Catalyst : Acid concentration impacts the rate of hydrolysis.
  • Solvent : Polar aprotic solvents (e.g., toluene/ether mixtures) enhance Grignard reactivity.
Step Reagents/Conditions Yield Range Key Impurities
Grignard Addition4-Fluorophenylmagnesium bromide, toluene/ether60–75%Unreacted starting material
Hydrolysis/DecarboxylationH₂SO₄, acetic acid/water, reflux50–65%Partial over-oxidation products

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet (~δ 5.2–5.5 ppm), while the trifluoromethyl group causes splitting in adjacent carbons (~δ 120–125 ppm, quartet) .
  • Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should correspond to m/z 353 (C₁₂H₁₀BrF₃O₃), with fragmentation patterns indicating loss of CO₂Et (-73 Da) .
  • IR Spectroscopy : A strong O–H stretch (~3400 cm⁻¹) and ester C=O stretch (~1720 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What is the mechanistic rationale behind the oxidation of the hydroxyl group in this compound, and how do substituents influence reactivity?

  • Methodological Answer : Oxidation with KMnO₄ or CrO₃ typically converts the hydroxyl group to a ketone. The electron-withdrawing bromo and trifluoromethyl groups stabilize the intermediate carbocation via inductive effects, accelerating oxidation . However, steric hindrance from the bulky aryl group may reduce reaction rates.
  • Experimental Design : Compare oxidation rates under varying conditions (e.g., acidic vs. basic media) using kinetic monitoring (e.g., TLC or in-situ IR).
  • Key Data :
Oxidizing Agent Solvent Time (h) Yield
KMnO₄ (aq. H₂SO₄)Acetic acid670%
PCC (CH₂Cl₂)Dichloromethane1245%

Q. How can computational methods like density functional theory (DFT) predict regioselectivity in nucleophilic attacks on this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient sites. The trifluoromethyl group creates a positive charge on the adjacent carbon, directing nucleophiles (e.g., amines) to the para position relative to bromine .
  • Workflow :

Optimize geometry using Gaussian.

Calculate Fukui indices to assess electrophilicity.

Validate with experimental substituent effects (e.g., Hammett plots).

Q. How should researchers address contradictions in reported reaction outcomes, such as varying byproduct profiles under similar conditions?

  • Methodological Answer : Contradictions often arise from trace impurities (e.g., residual halides) or subtle solvent effects. For example, residual water in toluene during Grignard reactions can hydrolyze intermediates prematurely, leading to divergent products .
  • Troubleshooting Protocol :

Conduct control experiments with rigorously dried solvents.

Use GC-MS to identify byproducts (e.g., ester hydrolysis derivatives).

Compare yields under inert (N₂/Ar) vs. ambient atmospheres.

Data Contradiction Analysis

Q. Why do some studies report incomplete decarboxylation during synthesis, while others achieve full conversion?

  • Analysis : Discrepancies stem from acid concentration and reflux duration. uses H₂SO₄ in acetic acid/water (1:1), achieving partial decarboxylation, whereas stronger acids (e.g., HCl) at higher temperatures may drive complete conversion but risk over-oxidation .

Tables for Key Comparisons

Synthetic Method Advantages Limitations Ref.
Grignard + Acid HydrolysisHigh functional group toleranceModerate yields due to competing side reactions
Direct EsterificationSimplified stepsRequires anhydrous conditions, low scalability

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